

Spectroscopic and Mechanistic Insights into Reveromycin C: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Reveromycin C**, a polyketide natural product with significant biological activity. The information presented herein is intended to serve as a core resource for researchers engaged in the study and development of **Reveromycin C** and its analogs.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for **Reveromycin C**, acquired in methanol-d4 (MeOH-d4).

Table 1: ¹H NMR Data of Reveromycin C (600 MHz, MeOH-d4)



Position	δΗ (ppm), Multiplicity (J in Hz)
2	5.82, dd (15.7, 1.3)
3	6.98, dd (15.7, 7.7)
4	2.53, dqdd (7.7, 6.8, 5.8, 1.3)
4-Me	1.08, d (6.8)
5	4.07, ddd (7.2, 5.8, 0.9)
6	5.52, dd (15.7, 7.2)
7	6.25, dd (15.7, 0.9)
8-Me	1.79, d (1.0)
9	5.58, dd (7.7, 6.8)
10a	1.95, m
10b	2.35, ddd (15.7, 6.8, 4.3)
11	3.45, ddd (10.1, 4.3, 3.8)
12	1.39, m
12-Me	0.89, d (6.5)
13a	1.25, m
13b	1.44, m
14a	1.13, m
14b	1.47, m
16a	2.02, ddd (14.2, 13.6, 4.3)
16b	1.60, ddd (13.6, 4.3, 3.9)
17a	1.23, m
17b	2.02, ddd (14.2, 13.6, 4.3)
19	4.63, d (8.3)
	



21	5.79, d (15.6)
22	5.77, m
22-Me	2.23, d (1.0)
23	5.78, s
24	5.47, dd (15.7, 7.6)
2'	2.60, m
3'	2.62, m

Table 2: ¹³C NMR Data of Reveromycin C (150 MHz, MeOH-d4)



Position	δC (ppm)
1	169.9
2	122.3
3	152.6
4	43.9
4-Me	14.5
5	76.7
6	127.1
7	137.7
8	135.9
8-Me	12.6
9	132.8
10	32.8
11	76.1
12	37.9
12-Me	18.1
13	28.1
14	36.7
15	97.1
16	35.1
17	25.4
18	84.2
19	79.7
20	173.4



21	121.5
22	152.9
22-Me	13.7
23	130.9
24	136.1
1'	172.7
2'	30.0
3'	29.8
4'	175.7

Mass Spectrometry Data

While a specific High-Resolution Electrospray Ionization Mass Spectrum (HR-ESI-MS) for **Reveromycin C** was not available in the reviewed literature, analysis of its close analogs, such as Reveromycin A, was performed using high-resolution mass spectrometry.[1] The molecular formula of a related derivative was determined as C₃₆H₅₂O₁₁ by HR-ESI-ToF-MS, exhibiting an [M–H]⁻ ion at m/z 659.3429 (calculated for C₃₆H₅₁O₁₁, 659.3431).[2]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]

NMR spectra were acquired on a Bruker Avance 600 MHz spectrometer. The instrument was equipped with either a 5 mm BBI ¹H-BB Z-Gradient or a 5 mm PASEL ¹H/D-¹³C Z-Gradient probe and was controlled by XWinNMR or TopSpin software. All spectra were recorded at 25 °C in deuterated methanol (MeOH-d4), and chemical shifts were referenced to the residual solvent signals.

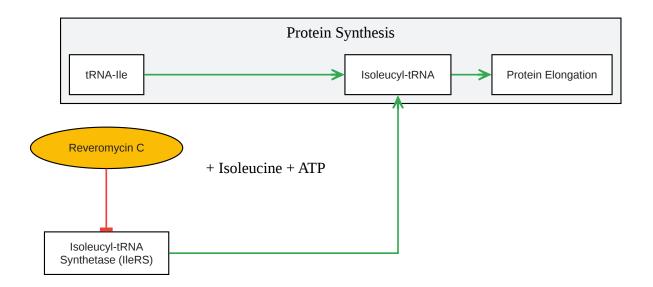
Mass Spectrometry (MS).[1]

High-Resolution Electrospray Ionization Mass Spectra (HR-ESI-MS) were obtained on either a Finnigan MAT 900 XL-Trap instrument with a Finnigan API III source or a Bruker Daltonics micrOTOF-Q instrument with an Apollo II ESI ion source.



Biological Signaling Pathway

Reveromycin A, a close analog of **Reveromycin C**, has been identified as a selective inhibitor of eukaryotic isoleucyl-tRNA synthetase (IleRS). This enzyme is crucial for protein synthesis, as it catalyzes the attachment of the amino acid isoleucine to its corresponding tRNA. By binding to the tRNA binding site of IleRS, Reveromycin A competitively inhibits the binding of tRNAlle, thereby halting the process of protein translation. This mechanism ultimately leads to the suppression of cell growth. Given the structural similarity, **Reveromycin C** is presumed to follow the same mechanism of action.



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Inhibition of Protein Synthesis by Reveromycin C.

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References

• 1. rsc.org [rsc.org]



- 2. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI PMC [pmc.ncbi.nlm.nih.gov]
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